molecular formula C9H13NOSSi B3387395 2-(Thiophen-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile CAS No. 82069-26-9

2-(Thiophen-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile

Cat. No.: B3387395
CAS No.: 82069-26-9
M. Wt: 211.36 g/mol
InChI Key: LTECKCSGCDETOR-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile (CAS: 82069-26-9) is a silicon-containing nitrile derivative featuring a thiophene ring and a trimethylsilyl (TMS) ether group. It is synthesized via cyanosilylation reactions, where aldehydes react with trimethylsilyl cyanide (TMSCN) in the presence of catalysts such as metal-organic frameworks (MOFs) or coordination polymers . The compound is characterized by its unique electronic properties, attributed to the electron-rich thiophene and the steric bulk of the TMS group. Applications include its use as an intermediate in organic synthesis and catalysis, particularly in the formation of cyanohydrins .

Properties

IUPAC Name

2-thiophen-2-yl-2-trimethylsilyloxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOSSi/c1-13(2,3)11-8(7-10)9-5-4-6-12-9/h4-6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTECKCSGCDETOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C#N)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Compounds with varying aromatic substituents exhibit distinct physicochemical properties. Key examples include:

Compound Name Substituent (R) Molecular Formula $^{13}\text{C NMR (δ, ppm)}$ GC-MS ([M+H]$^+$) Synthesis Yield
2-(Thiophen-2-yl)-2-[(TMS)oxy]acetonitrile Thiophen-2-yl C$9$H${13}$NOSi 63.66 (CH), −0.14 (TMS) 220.1 (calculated) 70%
2-(Phenyl)-2-[(TMS)oxy]acetonitrile Phenyl C${11}$H${15}$NOSi 63.07 (CH), −0.21 (TMS) 219.0 Not reported
2-(4-Fluorophenyl)-2-[(TMS)oxy]acetonitrile 4-Fluorophenyl C${11}$H${14}$FNOSi 63.07 (CH), −0.21 (TMS) 224.0 Not reported
2-(3-Methoxyphenyl)-2-[(TMS)oxy]acetonitrile 3-Methoxyphenyl C${12}$H${17}$NO$_2$Si N/A 295.0 Not reported

Key Observations :

  • Electronic Effects : The 4-fluorophenyl derivative shows a downfield shift in $^{13}\text{C NMR}$ (δ 63.07) compared to phenyl (δ 63.07), indicating electron-withdrawing effects .
  • Steric Considerations : Thiophene’s smaller size compared to phenyl or substituted phenyl groups may enhance reactivity in catalytic systems .

Heterocyclic Variants

Replacing the thiophene with other heterocycles alters electronic and steric profiles:

Compound Name Heterocycle Molecular Formula Applications/Notes
2-(Furan-2-yl)-2-[(TMS)oxy]acetonitrile Furan C$9$H${13}$NO$_2$Si Less stable due to furan’s oxygen sensitivity.
2-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]acetonitrile Thiazole-thiophene C$9$H$6$N$2$S$2$ Potential pharmaceutical intermediate (discontinued) .
2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile Adamantane-thiazole C${15}$H${18}$N$_2$S High thermal stability due to adamantane .

Key Observations :

  • Thiazole Derivatives : Thiazole-containing analogs (e.g., CAS: 351443-25-9) are explored in drug discovery but face challenges in commercial availability .
  • Furan vs. Thiophene : Furan analogs exhibit lower stability, limiting their utility in harsh reaction conditions .

Related Compounds Without the TMS Group

Simpler analogs lacking the TMS group demonstrate altered reactivity:

Compound Name Structure Molecular Formula Key Properties
2-(Thiophen-2-yl)acetonitrile Thiophene + CN C$6$H$5$NS Intermediate in agrochemical synthesis.
2-(5-Bromothiophen-2-yl)acetonitrile Bromothiophene + CN C$6$H$4$BrNS Enhanced electrophilicity for cross-coupling reactions .

Key Observations :

  • Reactivity : The absence of the TMS group simplifies the molecule but reduces steric protection, increasing susceptibility to nucleophilic attack .

Q & A

Q. What are the common synthetic routes for preparing 2-(Thiophen-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile?

  • Methodological Answer : The synthesis typically involves sequential functionalization:

Thiophene Aldehyde Precursor : Start with 2-thiophenecarboxaldehyde (or derivatives) as the thiophene source .

Silyl Protection : Introduce the trimethylsilyloxy (TMS-O) group via silylation using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to protect the hydroxyl intermediate .

Nitrile Formation : Convert the aldehyde to the nitrile group using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) under acidic conditions .
Key Considerations: Monitor reaction progress via TLC or GC-MS. Optimize stoichiometry to avoid over-silylation.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for thiophene protons (δ 6.8–7.5 ppm) and TMS-O singlet (δ 0.1–0.3 ppm) .
  • ¹³C NMR : Confirm nitrile carbon (δ 115–120 ppm) and TMS-O silicon coupling (δ 15–20 ppm) .
  • IR : Identify nitrile stretching (~2250 cm⁻¹) and TMS-O absorption (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak should match the molecular weight (e.g., C₉H₁₁NOSi: ~209.3 g/mol). Fragmentation patterns include loss of TMS-O (73 Da) .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer :
  • Crystallization : Use ethanol/water mixtures to precipitate the product .
  • Distillation : For volatile impurities, fractional distillation under reduced pressure (if thermally stable) .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) to separate silylated byproducts .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesis?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states (e.g., Gaussian or ORCA software). For example, calculate activation energies for silylation vs. cyanide addition steps .
  • Solvent Screening : COSMO-RS simulations predict solvent effects on reaction rates and selectivity (e.g., acetonitrile vs. THF) .
  • Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Lewis acids like BF₃·Et₂O) .

Q. How to resolve contradictions in reported reaction yields or selectivity?

  • Methodological Answer :
  • Parameter Replication : Systematically vary reported conditions (temperature, solvent, catalyst) to identify critical factors .
  • In-Situ Monitoring : Use ReactIR or HPLC to track intermediate formation and side reactions (e.g., desilylation) .
  • Cross-Validation : Compare synthetic routes from analogous compounds (e.g., 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile’s nitration step) .

Q. How does the TMS-O group influence reactivity in downstream transformations?

  • Methodological Answer :
  • Protection-Deprotection : The TMS-O group stabilizes α-hydroxy intermediates, enabling selective alkylation or acylation. For example, it prevents nucleophilic attack at the α-carbon during Grignard reactions .
  • Steric Effects : Bulkier TMS-O groups reduce reaction rates in crowded environments (e.g., cycloadditions), as shown in thiophene-based systems .
  • Comparative Analysis : Replace TMS-O with tert-butyldimethylsilyl (TBS) to assess steric/electronic impacts on reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Thiophen-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile
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2-(Thiophen-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile

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